molecular formula C15H12N4O2S B3020563 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 333418-51-2

2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3020563
CAS No.: 333418-51-2
M. Wt: 312.35
InChI Key: HPCOXEMGPUKOLL-UHFFFAOYSA-N
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Description

2-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a chemical research reagent built on a 1,2,4-triazole scaffold, a privileged structure in medicinal and materials chemistry . The 1,2,4-triazole core is recognized for its ability to interact with biological receptors and enzymes, making it a versatile pharmacophore in the development of novel therapeutic agents . This specific compound features a sulfanylacetic acid side chain, a functional group that enhances its utility as a key synthetic intermediate for further chemical derivatization. Compounds featuring the 1,2,4-triazole structure have demonstrated a wide spectrum of pharmacological activities in research, including serving as antifungal agents by targeting fungal cytochrome P450 enzymes , and exhibiting antibacterial , anticancer, and anticonvulsant properties . Furthermore, structurally similar 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have been documented as valuable ligands in coordination chemistry, forming complexes with various metal ions which are of interest for supramolecular assembly analysis and material science applications . This reagent is intended for use in exploratory chemical synthesis, as a building block for the development of more complex molecules, and for investigating structure-activity relationships in drug discovery pipelines. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-13(21)10-22-15-18-17-14(11-5-4-8-16-9-11)19(15)12-6-2-1-3-7-12/h1-9H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCOXEMGPUKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the phenyl and pyridine groups. The final step involves the attachment of the sulfanyl acetic acid moiety under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring and the phenyl and pyridine groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The triazole core’s substituents critically impact melting points, solubility, and synthetic yields. Key analogs include:

Compound Name Substituents (4-/5-/3-positions) Melting Point (°C) Yield (%) Key Properties Reference
2-((4-Allyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (7b) Allyl / Pyridin-3-yl / Thioacetic acid 90 60 Lower melting point due to allyl group; moderate yield
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) Phenyl / Pyridin-4-yl / Thioacetonitrile 237–240 79 High melting point and crystallinity; nitrile enhances stability
2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Methyl / Pyridin-3-yl / Thioacetic acid Not reported Not reported Likely lower melting point than phenyl analogs due to methyl group
N'-(4-methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (4) Phenyl / Modified / Hydrazide Not reported Not reported Exhibits high antioxidant activity (DPPH radical scavenging)

Key Observations :

  • Phenyl vs. Allyl at 4-position : The phenyl group (as in the target compound) likely increases rigidity and melting point compared to allyl-substituted analogs (e.g., 7b: 90°C vs. 5o: 237–240°C) .
  • Pyridin-3-yl vs.
  • Thioacetic acid vs. Acetonitrile/Hydrazide : The carboxylic acid group enhances hydrophilicity, which may improve solubility compared to nitrile or hydrazide derivatives .
Anticancer Potential
  • Hydrazone derivatives (e.g., compound 10 in ) inhibit cancer cell migration, particularly in melanoma (IGR39) and breast cancer (MDA-MB-231) models .
  • Thioacetic acid moiety : The carboxylic acid group may enhance bioavailability compared to acetamide derivatives (e.g., OLC-12 in ), which are Orco agonists but lack direct anticancer data .
Antioxidant and Antimicrobial Activity
  • Compound 4 (): High DPPH radical scavenging activity due to the hydrazone and phenylaminoethyl groups .
  • Antibacterial effects : Pyridin-4-yl derivatives (e.g., 5n in ) show activity against Escherichia coli, suggesting the pyridine position influences microbial target specificity .

Structural Insights from Crystallography

  • SHELX software (): Widely used for refining triazole derivatives. For example, methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) forms hydrogen-bonded supramolecular assemblies, a feature likely shared by the target compound .

Biological Activity

The compound 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a notable derivative of triazole-thiones, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S with a molecular weight of approximately 328.35 g/mol. The presence of both triazole and sulfanyl moieties contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing triazole-thione structures exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines. A study reported that similar compounds demonstrated cytotoxic effects on colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .

CompoundCell LineIC50 (μM)
Triazole-thione derivativeHCT-1166.2
Other triazole derivativesT47D (breast cancer)27.3

Antimicrobial Activity

Compounds featuring the triazole scaffold have also been evaluated for antimicrobial properties. A review highlighted that certain triazole-thiones exhibited antibacterial and antifungal activities comparable to standard antibiotics . For example, derivatives were tested against Mycobacterium tuberculosis and showed promising results, indicating their potential as antituberculosis agents.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory properties of triazole derivatives have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential in treating inflammatory diseases. Additionally, antioxidant activities have been noted, which may contribute to its protective effects against oxidative stress-related conditions .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Modulation of Enzymatic Activity : The compound may interact with enzymes such as acetylcholinesterase (AChE), influencing neurotransmitter levels and potentially offering therapeutic benefits in neurodegenerative diseases .
  • Receptor Interaction : The compound's structure allows it to bind to specific receptors, modulating signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Cancer Treatment : A study explored the effects of triazole derivatives on various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation.
  • Antimicrobial Screening : Another research effort focused on assessing the antimicrobial efficacy against a range of pathogens, revealing that certain derivatives exhibited potent activity against resistant strains.

Q & A

Q. What is the optimized synthetic route for 2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?

The compound can be synthesized via S-alkylation of a triazole-thiol precursor. A typical procedure involves reacting 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol with NaOH in methanol, followed by dropwise addition of a suitable alkyl halide (e.g., chloroacetic acid derivatives) at room temperature. The reaction proceeds in an alkaline medium, and purification is achieved through recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

1H-NMR and 13C-NMR are essential for verifying the substitution pattern and confirming the presence of the sulfanyl-acetic acid moiety. Mass spectrometry (HRMS) and infrared spectroscopy (IR) can validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Structural consistency with computational tools (e.g., SMILES/InChI validation) is also recommended .

Q. How should researchers design preliminary bioactivity assays for this compound?

Use colorimetric enzyme inhibition assays (e.g., tyrosinase inhibition) with triplicate measurements to ensure reproducibility. Prepare serial dilutions (e.g., 0.1–100 μM) and calculate IC₅₀ values using nonlinear regression. Include positive controls (e.g., kojic acid for tyrosinase) and validate results with statistical methods (e.g., ANOVA) .

Advanced Research Questions

Q. How do substituents on the triazole and pyridine rings influence biological activity?

Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the pyridine ring (e.g., fluoro or cyano substituents) enhance enzyme inhibitory activity, while bulky alkyl chains on the sulfanyl group may reduce solubility. Computational docking can predict binding interactions with target enzymes (e.g., tyrosinase active site) .

Q. What strategies resolve contradictions in reported synthetic yields for analogous triazole derivatives?

Variations in alkyl halide reactivity (e.g., benzyl bromide vs. ethyl iodide) and solvent polarity (methanol vs. DMF) significantly impact yields. Optimize by screening bases (e.g., K₂CO₃ vs. NaOH), reaction times (12–24 hours), and temperatures (RT vs. reflux). Monitor intermediates via TLC or LC-MS .

Q. How does the sulfanyl group affect the compound’s stability under oxidative conditions?

The sulfanyl (-S-) moiety is prone to oxidation, forming sulfoxides or sulfones. Stability studies using H₂O₂ or O₂ exposure (monitored via HPLC) reveal degradation pathways. To mitigate, store the compound under inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT) in solution .

Q. What advanced methods elucidate the reaction mechanism of S-alkylation in triazole derivatives?

Isotopic labeling (e.g., deuterated alkyl halides) and kinetic studies (variable-temperature NMR) can track regioselectivity. Computational DFT calculations (e.g., Gibbs free energy of transition states) identify rate-determining steps. LC-MS/MS monitors transient intermediates .

Q. How can researchers optimize enzyme inhibition assays to minimize false positives?

Include counter-screens against related enzymes (e.g., catechol oxidase for tyrosinase studies) to assess specificity. Use orthogonal assays (e.g., fluorescence-based detection) and validate hits with isothermal titration calorimetry (ITC) for binding affinity confirmation .

Methodological Considerations

  • Synthesis Optimization : Prioritize alkyl halides with higher electrophilicity (e.g., benzyl chloride > ethyl bromide) for improved S-alkylation efficiency .
  • Data Reproducibility : Report reaction conditions in detail (solvent purity, stirring rate, drying methods) to enable replication .
  • Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis for solid-state structure validation .

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